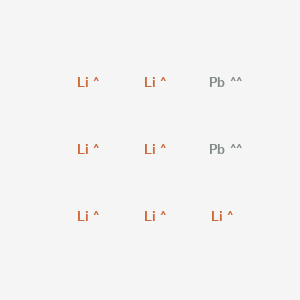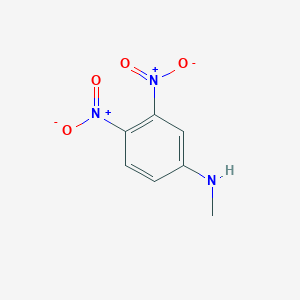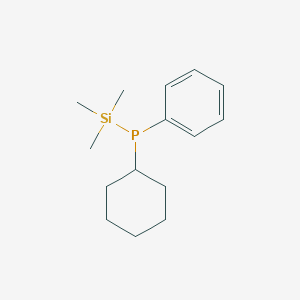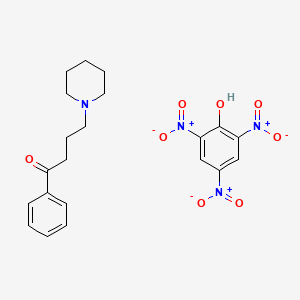
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring attached to an aldehyde group and a hydroxy-2,2-dimethylpropyl substituent. It is a derivative of benzaldehyde and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a suitable reagent to introduce the hydroxy-2,2-dimethylpropyl group. This can be done using a Grignard reagent, such as 2,2-dimethylpropylmagnesium bromide, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the addition of the hydroxy-2,2-dimethylpropyl group to the benzaldehyde molecule. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The hydroxy-2,2-dimethylpropyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: The parent compound, which lacks the hydroxy-2,2-dimethylpropyl group.
4-Hydroxybenzaldehyde: A derivative with a hydroxy group attached to the benzene ring.
2-Hydroxybenzaldehyde: Another derivative with a hydroxy group in a different position on the benzene ring.
Uniqueness
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is unique due to the presence of the hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
59793-79-2 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-(1-hydroxy-2,2-dimethylpropyl)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-8,11,14H,1-3H3 |
InChI-Schlüssel |
YPIWRNMQYFLKLU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)



